4'-Ethynyl-[1,1'-biphenyl]-2-amine
Description
Contextualizing Biphenyl-Based Scaffolds in Advanced Organic Synthesis and Materials Science
Biphenyl (B1667301) scaffolds, consisting of two connected benzene (B151609) rings, are fundamental structures in organic chemistry. rsc.org Their inherent rigidity and defined twist angle are crucial in the stereoselective synthesis of various organic materials. rsc.org The global biphenyl market, valued at USD 287.2 million in 2024, is projected to grow, driven by extensive research and development into its derivatives. marketresearch.com These derivatives are pivotal in pharmaceuticals, agrochemicals, and the electronics industry due to their unique chemical properties and versatility. marketresearch.com
In materials science, biphenyl-based structures are integral to the development of liquid crystal displays, organic light-emitting diodes (OLEDs), and polymers with intrinsic microporosity. nih.gov The ability to introduce various functional groups onto the biphenyl framework allows for the fine-tuning of its electronic and physical properties. For instance, fluorinated biphenyl compounds are sought after for their chemical stability and electron-poor nature, making them suitable for a range of applications. nih.gov The synthesis of such tailored biphenyl derivatives is often achieved through powerful cross-coupling reactions like the Suzuki-Miyaura reaction. acs.org
Furthermore, the design of new scaffolds with specific three-dimensional geometries is a continuous effort in catalyst discovery and medicinal chemistry. nih.gov Biphenyl scaffolds contribute to this by providing a larger and more complex framework compared to single aromatic rings, enabling the creation of molecules with well-defined spatial arrangements of substituents. nih.gov
Significance of Ethynyl (B1212043) and Amine Functionalities in Precision Molecular Design
The presence of both an ethynyl (-C≡CH) and an amine (-NH2) group on the biphenyl scaffold of 4'-Ethynyl-[1,1'-biphenyl]-2-amine provides a powerful toolkit for precision molecular design.
The ethynyl group is a versatile functional group in organic synthesis. It is known to participate in a variety of chemical reactions, including alkynylation and cycloadditions. chemicalbook.com For example, 4-ethynyl-1,1'-biphenyl (B107389) is used as a reagent in the alkynylation of indoles and carbazoles. chemicalbook.com The ethynyl moiety is also crucial in the synthesis of certain nucleosides with anti-HIV activity and other antiviral compounds. nih.govnih.gov Its linear geometry and electronic properties make it a valuable component in the design of molecular wires and other functional materials.
The amine group is of paramount importance in medicinal chemistry and materials science. drugdiscoverytrends.com Amines are present in a vast number of biologically active molecules and play a key role in physiological processes. They can act as hydrogen bond donors and acceptors, which is critical for drug-target interactions. stereoelectronics.org In materials science, the amine functionality allows for the synthesis of polymers and other materials with specific properties, such as charge-transporting capabilities in organic semiconductors. royalsocietypublishing.org The ability of the amine group to react with aldehydes and ketones to form Schiff bases provides a route to versatile molecular frameworks. nih.gov
The combination of these two functionalities on a single biphenyl scaffold allows for orthogonal chemical modifications, enabling the construction of complex molecules with precisely controlled architectures and functionalities.
Overview of Current Research Trends and Potential Scientific Impact of this compound
Current research involving biphenyl derivatives is highly focused on creating novel compounds with enhanced therapeutic properties and for applications in advanced materials. marketresearch.comroyalsocietypublishing.org The synthesis of new biphenyl enamines, for instance, has yielded materials with high thermal stability and carrier mobility, showing promise for use in OLEDs and solar cells. royalsocietypublishing.org
While specific research on this compound is still emerging, its constituent parts suggest significant potential. The biphenyl core provides a robust and tunable platform. The ethynyl group offers a reactive handle for "click" chemistry and polymerization, as well as influencing the electronic properties of the molecule. The amine group provides a site for further functionalization and can impart valuable biological or material properties.
The potential scientific impact of this compound lies in its utility as a versatile building block. It could be employed in the synthesis of:
Novel pharmaceuticals: The combination of the biphenyl scaffold with amine and ethynyl groups could lead to new drug candidates with unique biological activities.
Advanced polymers: The ethynyl group can be used for polymerization reactions, potentially leading to new conductive or porous materials.
Functional materials: The molecule's structure is well-suited for applications in molecular electronics and optoelectronics, where precise control over molecular architecture is key.
Bioorthogonal chemistry: The functional groups present could be utilized in bioorthogonal reactions for labeling and tracking biomolecules in living systems. nih.gov
Properties
Molecular Formula |
C14H11N |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(4-ethynylphenyl)aniline |
InChI |
InChI=1S/C14H11N/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h1,3-10H,15H2 |
InChI Key |
MMRSOBKBJLVCIM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=CC=C2N |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations for 4 Ethynyl 1,1 Biphenyl 2 Amine
Retrosynthetic Analysis for the Biphenyl-Ethynyl-Amine Core Structure
A logical retrosynthetic disconnection of the target molecule, 4'-Ethynyl-[1,1'-biphenyl]-2-amine, points to three primary bond formations to consider: the C-C bond of the biphenyl (B1667301) linkage, the C-N bond of the amine, and the C-C bond of the ethynyl (B1212043) group. This leads to several plausible synthetic routes, each relying on a specific sequence of key reactions. The most common strategies involve the initial formation of a substituted biphenyl scaffold, followed by the introduction of the amino and ethynyl functionalities.
Key Disconnections:
Biphenyl C-C Bond: This disconnection leads to two substituted benzene (B151609) rings, for example, a 2-haloaniline derivative and a 4-ethynylphenylboronic acid derivative (for a Suzuki coupling approach).
C-N Bond: This suggests an amination reaction on a pre-formed 4'-ethynylbiphenyl precursor, such as a 2-halobiphenyl derivative.
C-C (Ethynyl) Bond: This points towards an ethynylation reaction on a 4'-halobiphenyl-2-amine or a protected derivative.
Advanced Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl Bond Formation
The construction of the biphenyl core is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the cornerstone for this transformation, offering high efficiency and functional group tolerance. researchgate.net
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org In the context of synthesizing the target molecule, this could involve the reaction of a 2-haloaniline derivative with a 4-ethynylphenylboronic acid or its ester.
The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. libretexts.org The choice of palladium precursor, ligand, and base is crucial for optimizing the reaction yield and scope. gre.ac.ukelsevierpure.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Source of the active Pd(0) catalyst |
| Ligand | PPh₃, XPhos | Stabilizes the palladium center and facilitates the catalytic cycle |
| Base | Na₂CO₃, K₂CO₃, KOt-Bu | Activates the organoboron species |
| Solvent | Toluene (B28343), DMF, Dioxane | Solubilizes reactants and catalyst |
This table presents common components and is not an exhaustive list.
Negishi and Stille Coupling Applications
While the Suzuki-Miyaura coupling is prevalent, Negishi and Stille couplings offer valuable alternatives for biphenyl synthesis.
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. rsc.orgacs.org This method is known for its high reactivity and tolerance of a wide range of functional groups. acs.org For the synthesis of the target compound, this would involve coupling an arylzinc reagent with an aryl halide. nih.gov A key advantage is the ability to perform the reaction under mild conditions. acs.org
The Stille coupling employs an organotin reagent. While effective, the toxicity of organotin compounds has led to a preference for other methods when possible. However, it remains a useful tool in specific synthetic contexts. researchgate.net
Regioselective Introduction of the Ethynyl Moiety: Sonogashira Coupling Reactions and Modern Adaptations
The introduction of the ethynyl group at the 4'-position is typically achieved through a Sonogashira coupling reaction. wikipedia.org This palladium- and copper-cocatalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org
In a typical synthesis of this compound, a 4'-halobiphenyl precursor would be reacted with a protected or terminal alkyne, such as trimethylsilylacetylene. wikipedia.org The trimethylsilyl (B98337) group can be conveniently removed under mild conditions to yield the terminal alkyne. wikipedia.org
Modern adaptations of the Sonogashira coupling include the development of copper-free conditions and the use of more efficient catalyst systems, which can broaden the substrate scope and improve the reaction's environmental profile. organic-chemistry.org The reaction is generally tolerant of various functional groups and proceeds under mild conditions. rsc.org
Table 2: Key Components of the Sonogashira Coupling Reaction
| Component | Example | Role |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the C-C bond formation |
| Copper Co-catalyst | CuI | Facilitates the reaction with the alkyne |
| Base | Et₃N, Piperidine | Neutralizes the HX byproduct and acts as a solvent |
| Alkyne Source | Trimethylsilylacetylene, Phenylacetylene | Provides the ethynyl group |
This table outlines the classical components; modern variations exist.
Selective Amination Reactions for ortho-Substituted Biphenyl Systems (e.g., Buchwald-Hartwig Amination)
When the synthetic strategy involves introducing the amino group at a later stage, the Buchwald-Hartwig amination is the premier method for forming the C-N bond. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides or triflates with a wide variety of amines, including ammonia (B1221849) equivalents. wikipedia.orgacsgcipr.org
For the synthesis of this compound, this would entail the reaction of a 2-halo-4'-ethynylbiphenyl with an amine source. The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. nih.govbeilstein-journals.org
The reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the desired aryl amine. libretexts.org
Table 3: Common Reagents for Buchwald-Hartwig Amination
| Component | Example | Purpose |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |
| Ligand | BINAP, XPhos, RuPhos | To facilitate the catalytic cycle and influence selectivity |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | To deprotonate the amine |
| Amine Source | Ammonia, Benzophenone imine | To provide the amino group |
This table provides examples of commonly used reagents.
Exploration of Alternative Synthetic Pathways
While palladium-catalyzed reactions are the dominant strategies, other synthetic routes can be envisioned. For instance, a classical approach might involve the nitration of a biphenyl precursor, followed by reduction of the nitro group to an amine. However, these methods often suffer from issues with regioselectivity and harsh reaction conditions.
More contemporary approaches might explore C-H activation strategies to directly functionalize the biphenyl core, potentially offering more atom-economical and step-efficient syntheses. However, achieving the required regioselectivity for a molecule with multiple functional groups like this compound remains a significant challenge.
Stereochemical Control and Diastereoselectivity in Synthesis
The control of stereochemistry is paramount in the synthesis of complex molecules derived from this compound, particularly when the final product is a therapeutic agent. The spatial arrangement of atoms can significantly influence the biological activity of a molecule.
A notable improvement in diastereoselectivity has been observed with the addition of lithium bromide (LiBr). nih.gov The presence of LiBr can reverse the diastereomeric ratio, favoring the desired isomer. nih.gov This effect is thought to arise from the chelation of LiBr to the reaction intermediate, which in turn directs the approach of the nucleophile. nih.gov The combination of a less sterically hindered lithium amide with LiBr has been shown to more than double the yield of the desired diastereomer in certain cases. nih.gov
Another strategy for stereochemical control involves the use of chiral catalysts. Primary amine catalysts derived from cinchona alkaloids, for instance, have been successfully employed in asymmetric reactions to produce enantiomerically enriched products. nih.gov The quinine-derived amine catalyst, in particular, has been identified as an effective catalyst for certain asymmetric transformations. nih.gov The pseudo-enantiomer, quinidine-derived amine, has been shown to yield the opposite enantiomer, demonstrating the high degree of stereocontrol achievable with these catalysts. nih.gov
The following table summarizes the effect of different bases and additives on the diastereomeric ratio in a key synthetic step related to a Bedaquiline precursor.
| Base/Additive | Diastereomeric Ratio (desired:undesired) | Yield of Desired Isomer |
| LDA | 0.91 : 1.0 | 25% |
| N-methylpiperazine | - | 60% |
| N-methylpiperazine / LiBr | 2.5 : 1.0 | >60% |
| MgBr₂·OEt₂ | No improvement | - |
| Data derived from studies on the synthesis of Bedaquiline precursors. nih.gov |
Reaction Kinetics and Thermodynamic Considerations in Synthetic Pathways
The efficiency and selectivity of the synthetic routes leading to this compound and its derivatives are governed by the kinetics and thermodynamics of the involved reactions. Understanding these factors is crucial for optimizing reaction conditions to maximize yield and minimize reaction times.
In multi-step syntheses, the kinetics of individual steps can vary significantly. For instance, cyclization reactions to form seven-membered rings, which can be a feature in more complex derivatives, are often characterized by slow kinetics. nih.gov This necessitates careful optimization of temperature, catalyst loading, and reaction time to ensure efficient conversion.
The choice of solvent can also play a critical role in reaction kinetics. In copper-catalyzed reactions for the synthesis of related heterocyclic systems, anhydrous 1,4-dioxane (B91453) has been found to be an effective solvent, allowing the reaction to proceed smoothly at elevated temperatures. nih.gov
Thermodynamic considerations are also important, particularly in reactions where multiple products can be formed. The relative stability of intermediates and products will influence the final product distribution. In some push-pull systems based on donor-acceptor substituted biphenyls, the thermal stability of the compounds is a key property. frontiersin.org Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to assess the thermal stability of these materials. frontiersin.org
The following table provides an example of how reaction conditions can be optimized to improve yield, which is often a reflection of favorable kinetics and thermodynamics.
| Molar Ratio (A:B:C) | Yield | Enantiomeric Excess (ee) | Temperature (°C) |
| 1 : 1.5 : 3 | 91% | ~70% | 25 |
| 1 : 2 : 5 | 97% | ~70% | 25 |
| 1 : 2 : 5 | - | 73% | 0 |
| Data from a related asymmetric Biginelli reaction. nih.gov |
Green Chemistry Approaches and Sustainable Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to reduce the environmental impact of manufacturing processes. The synthesis of this compound and its derivatives is no exception, with research focusing on developing more sustainable synthetic routes.
Key green chemistry strategies include the use of biocatalysts, the reduction of waste, and the use of less hazardous solvents. researchgate.net Biocatalytic routes offer several advantages, including high selectivity under mild reaction conditions, which can lead to a reduction in energy consumption and waste generation. manchester.ac.uk For example, enzymes like alcohol dehydrogenases (ADH) and amine dehydrogenases (AmDH) can be coupled in a one-pot reaction to synthesize amines from alcohols, with water as the only byproduct. manchester.ac.uk This approach avoids the use of toxic reagents and minimizes waste streams. manchester.ac.uk
The development of solvent-free or "in-bulk" reaction conditions is another important aspect of green chemistry. rsc.org For certain reactions, performing the synthesis without a solvent can lead to high yields and simplified purification procedures. rsc.org
Furthermore, the use of ecocatalysts, which are derived from natural and renewable sources, presents a promising avenue for sustainable synthesis. mdpi.com For instance, manganese-rich biomass has been explored as a source for catalysts in oxidation reactions. mdpi.com
The concept of process mass intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, is a key metric for evaluating the "greenness" of a synthetic process. researchgate.net By optimizing synthetic routes to use fewer reagents and solvents, the PMI can be significantly reduced.
The following table highlights some green chemistry approaches and their potential benefits.
| Green Chemistry Approach | Example | Potential Benefits |
| Biocatalysis | Coupled ADH/AmDH enzyme system manchester.ac.uk | High selectivity, mild conditions, reduced waste |
| Solvent-free Synthesis | Bulk synthesis of urazoles rsc.org | High yields, simplified workup, no solvent waste |
| Use of Ecocatalysts | Mn-rich biomass for oxidation mdpi.com | Use of renewable resources, milder reaction conditions |
| Waste Reduction | Catalytic routes with high atom economy | Lower Process Mass Intensity (PMI) |
Chemical Reactivity and Directed Derivatization of 4 Ethynyl 1,1 Biphenyl 2 Amine
Reactivity Profiles of the Terminal Ethynyl (B1212043) Group
The terminal ethynyl group (-C≡CH) is a highly versatile functional group that participates in a variety of chemical transformations, including cycloadditions, additions, and the formation of organometallic species.
Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The "click chemistry" concept, particularly the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, provides a powerful tool for the derivatization of 4'-Ethynyl-[1,1'-biphenyl]-2-amine. broadpharm.comthermofisher.com
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that yields 1,4-disubstituted 1,2,3-triazoles. broadpharm.comthermofisher.com This reaction is typically carried out under mild conditions, often in the presence of a copper(I) source, such as copper(I) iodide or copper(I) bromide, and a base. The primary amine on the biphenyl (B1667301) ring is generally compatible with these conditions. The resulting triazole linkage is exceptionally stable. thermofisher.com For example, the CuAAC reaction of ethynyl-containing compounds with various organic azides proceeds smoothly to form the corresponding triazole products.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative, which is particularly advantageous in biological applications where copper toxicity is a concern. nih.gov This reaction utilizes a strained cycloalkyne that reacts readily with an azide (B81097) without the need for a metal catalyst. While the terminal alkyne of this compound itself is not strained, it can react with strained azides, or the amine functionality could be used to link the molecule to a system that then participates in SPAAC.
| Reaction | Description | Typical Conditions | Product |
| CuAAC | Reaction of the terminal alkyne with an organic azide in the presence of a copper(I) catalyst. | Cu(I) salt (e.g., CuI, CuSO₄/sodium ascorbate), solvent (e.g., THF, DMF, H₂O/tBuOH) | 1,4-disubstituted 1,2,3-triazole |
| SPAAC | Reaction of an azide with a strained cycloalkyne. | Copper-free, physiological conditions | 1,2,3-triazole |
Table 1: Overview of Azide-Alkyne Cycloaddition Reactions
Hydration, Hydrogenation, and Halogenation Reactions of the Alkyne
The triple bond of the ethynyl group can undergo various addition reactions.
Hydration of the terminal alkyne, typically catalyzed by acid and a mercury salt, would lead to the formation of a methyl ketone derivative (4'-(1-oxoethyl)-[1,1'-biphenyl]-2-amine) following Markovnikov's rule.
Hydrogenation of the alkyne can be controlled to yield either the corresponding alkene or alkane. nih.gov Catalytic hydrogenation over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), will selectively reduce the alkyne to a cis-alkene (4'-(ethenyl)-[1,1'-biphenyl]-2-amine). nih.gov Complete reduction to the corresponding ethyl derivative (4'-(ethyl)-[1,1'-biphenyl]-2-amine) can be achieved using a more active catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov
Halogenation of the terminal alkyne can proceed with reagents like N-bromosuccinimide (NBS) or iodine. The reaction with one equivalent of a halogenating agent would typically yield the dihaloalkene, while an excess can lead to the tetrahaloalkane. The regioselectivity and stereoselectivity of the addition can be influenced by the reaction conditions.
| Reaction | Reagent(s) | Product |
| Hydration | H₂O, H₂SO₄, HgSO₄ | 4'-(1-Oxoethyl)-[1,1'-biphenyl]-2-amine |
| Partial Hydrogenation | H₂, Lindlar's Catalyst | 4'-(Ethenyl)-[1,1'-biphenyl]-2-amine |
| Full Hydrogenation | H₂, Pd/C | 4'-(Ethyl)-[1,1'-biphenyl]-2-amine |
| Bromination | NBS | 4'-(1,2-Dibromoethenyl)-[1,1'-biphenyl]-2-amine |
Table 2: Representative Addition Reactions of the Ethynyl Group
Formation of Organometallic Intermediates and Complexes via the Ethynyl Ligand
The terminal alkyne can readily participate in Sonogashira coupling reactions , a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. broadpharm.comnih.gov While this reaction is often used to synthesize ethynyl-biphenyl compounds, the reactivity of the terminal alkyne in this compound allows for further extension of the conjugated system. For instance, coupling with a substituted aryl iodide would yield a more complex diarylacetylene derivative. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. broadpharm.comnih.gov The primary amine at the 2-position may require protection depending on the specific reaction conditions.
Furthermore, the ethynyl group can act as a ligand to form stable complexes with various transition metals, such as platinum and rhodium. These organometallic complexes are of interest for their potential applications in materials science and catalysis.
Transformations of the Primary Amine Functionality
The primary amine group (-NH₂) on the biphenyl scaffold is a nucleophilic center and can undergo a range of transformations to introduce new functional groups and modify the properties of the molecule.
Acylation, Alkylation, and Sulfonylation Reactions
Acylation of the primary amine is readily achieved by reacting this compound with acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, to form the corresponding amide. researchgate.net This reaction is generally high-yielding and provides a straightforward method for introducing a variety of acyl groups.
Alkylation of the primary amine with alkyl halides can lead to a mixture of mono- and di-alkylated products. vulcanchem.com Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.
Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride in the presence of a base to yield a sulfonamide. wikipedia.org This reaction is analogous to acylation and is a common method for the synthesis of sulfonamides, which are important pharmacophores.
| Reaction | Reagent | Product Class |
| Acylation | Acyl chloride (RCOCl) | Amide |
| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl chloride (RSO₂Cl) | Sulfonamide |
Table 3: Common Transformations of the Primary Amine Group
Diazotization and Subsequent Transformations for Aromatic Modifications
The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). bldpharm.com This diazotization reaction transforms the amino group into an excellent leaving group (N₂), which can then be displaced by a variety of nucleophiles in what are known as Sandmeyer reactions . thermofisher.combldpharm.com
This two-step sequence allows for the introduction of a wide range of substituents onto the aromatic ring that would be difficult to install directly. For example, treatment of the diazonium salt with:
Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding aryl chloride or bromide. bldpharm.com
Copper(I) cyanide (CuCN) introduces a cyano group. bldpharm.com
Potassium iodide (KI) results in the formation of the aryl iodide.
Water (hydrolysis) produces the corresponding phenol. bldpharm.com
These transformations provide a powerful synthetic route to a diverse array of 2-substituted-4'-ethynyl-[1,1'-biphenyl] derivatives.
Condensation Reactions with Carbonyl Compounds for Imine and Enamine Formation
The primary amine group at the 2-position of the biphenyl scaffold is a key site for nucleophilic addition-elimination reactions with carbonyl compounds, such as aldehydes and ketones. These reactions, typically catalyzed by acid, lead to the formation of imines (also known as Schiff bases). masterorganicchemistry.comlibretexts.org
Since this compound is a primary amine (RNH₂), it reacts with aldehydes and ketones to form imines. youtube.com If a secondary amine were used, the reaction would instead yield an enamine, where the double bond is adjacent to the nitrogen atom. libretexts.org The formation of imines from this specific biphenyl amine allows for the introduction of a wide array of substituents, depending on the structure of the carbonyl-containing reactant. This provides a straightforward method for modifying the steric and electronic properties of the parent molecule.
Below is a representative table of potential imine derivatives synthesized from this compound and various carbonyl compounds.
| Carbonyl Reactant | Product (Imine Derivative) | Potential Reaction Conditions |
| Benzaldehyde | N-(4'-Ethynyl-[1,1'-biphenyl]-2-yl)-1-phenylmethanimine | Toluene (B28343), p-TsOH, reflux |
| Acetone | N-(4'-Ethynyl-[1,1'-biphenyl]-2-yl)propan-2-imine | Ethanol, cat. HCl, rt |
| Cyclohexanone | N-(4'-Ethynyl-[1,1'-biphenyl]-2-yl)cyclohexan-1-imine | Methanol, pH 4-5, rt |
This table presents hypothetical data based on established chemical principles for imine formation.
Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl Core
The biphenyl core of this compound is susceptible to aromatic substitution reactions, though the directing effects of the existing substituents play a crucial role in determining the regioselectivity of these transformations.
Electrophilic Aromatic Substitution (SEAr):
The amine (-NH₂) group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. The ethynylphenyl group at the 1'-position is also generally considered to be ortho-, para-directing, albeit with a weaker activating or potentially deactivating effect depending on the reaction conditions.
Given the structure, electrophilic attack is most likely to occur on the amine-bearing phenyl ring. The positions ortho and para to the amine group (positions 3, 5, and the carbon of the other ring attached at position 1) are electronically enriched. However, steric hindrance from the adjacent phenyl ring may disfavor substitution at the 3-position. Therefore, electrophiles are predicted to preferentially add to the 5-position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation.
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. The unsubstituted biphenyl core of this compound is not highly activated for SNAr. However, derivatization of the molecule to include potent electron-withdrawing groups (e.g., -NO₂) could render the ring system susceptible to nucleophilic attack. For instance, if a nitro group were introduced at the 5-position via electrophilic nitration, this would activate the ring towards substitution by nucleophiles.
The following table summarizes the predicted outcomes for aromatic substitution reactions on the this compound core.
| Reaction Type | Reagent | Predicted Major Product |
| Nitration (SEAr) | HNO₃, H₂SO₄ | 4'-Ethynyl-5-nitro-[1,1'-biphenyl]-2-amine |
| Bromination (SEAr) | Br₂, FeBr₃ | 5-Bromo-4'-ethynyl-[1,1'-biphenyl]-2-amine |
| Friedel-Crafts Acylation (SEAr) | CH₃COCl, AlCl₃ | 1-(5-Amino-4'-ethynyl-[1,1'-biphenyl]-2-yl)ethan-1-one |
This table presents hypothetical data based on established principles of aromatic substitution.
Rational Design and Synthesis of Functional Derivatives for Targeted Applications
The distinct functional handles on this compound—the primary amine, the terminal alkyne, and the biphenyl scaffold—allow for the rational design and synthesis of derivatives with specific functionalities for targeted applications. The ethynyl-biphenyl motif itself has been explored in the context of developing agents against neurodegenerative diseases, such as inhibitors of amyloid-β aggregation. youtube.com
Derivatization of the Amine Group: As discussed, the amine group can be readily converted into imines, amides, or sulfonamides. This can be used to modulate the molecule's solubility, polarity, and hydrogen bonding capabilities. For instance, acylation of the amine with a biocompatible polymer like polyethylene (B3416737) glycol (PEG) could enhance its pharmacokinetic properties.
Reactions of the Ethynyl Group: The terminal alkyne is a highly versatile functional group, enabling participation in a variety of coupling reactions. For example, the Sonogashira cross-coupling reaction with aryl halides can be used to extend the conjugated system of the molecule. Additionally, the ethynyl group can undergo "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the biphenyl scaffold to other molecules of interest, including fluorescent tags, peptides, or solid supports.
Bifunctional Derivatives: The presence of both an amine and an ethynyl group allows for the creation of bifunctional molecules. For example, one could first protect the amine, perform a coupling reaction at the ethynyl position, and then deprotect and derivatize the amine. This orthogonal reactivity is a powerful tool for constructing complex molecular architectures. Research into bifunctional derivatives of other complex molecules, such as betulinic acid, has shown promise in developing agents with dual mechanisms of action. bldpharm.com
The table below outlines a selection of potential functional derivatives and their synthetic rationale.
| Target Derivative Class | Synthetic Strategy | Potential Application |
| Triazole-linked Conjugates | CuAAC reaction of the ethynyl group with an azide-functionalized molecule. | Bioimaging, Drug Delivery |
| Extended π-Systems | Sonogashira coupling of the ethynyl group with various aryl halides. | Organic Electronics, Sensors |
| Amide-based Polymers | Acylation of the amine group with a dicarboxylic acid chloride, followed by polymerization. | High-Performance Materials |
| Aminosteroid Analogs | Coupling with steroid-based scaffolds. | Anticancer Agents nih.gov |
This table presents hypothetical examples based on established synthetic methodologies and the known applications of related chemical scaffolds.
Advanced Spectroscopic and Structural Elucidation of 4 Ethynyl 1,1 Biphenyl 2 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Isomer Differentiation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure and dynamics of organic molecules. For 4'-Ethynyl-[1,1'-biphenyl]-2-amine, ¹H and ¹³C NMR would provide initial confirmation of the molecular structure, while advanced 2D NMR techniques would offer deeper insights into its conformational preferences.
In solution, the biphenyl (B1667301) unit is subject to torsional rotation around the central C-C single bond. The rate of this rotation, which is influenced by temperature and the solvent environment, dictates the appearance of the NMR spectrum. At high temperatures, rapid rotation would lead to a time-averaged spectrum with a single set of signals for each phenyl ring. However, at lower temperatures, this rotation may be slow enough on the NMR timescale to allow for the observation of distinct signals for the protons and carbons of each ring, providing information about the dihedral angle between the phenyl rings.
The presence of the amine group at the 2-position introduces the possibility of intramolecular hydrogen bonding with the pi-system of the adjacent phenyl ring, which could influence the conformational equilibrium. The chemical shift of the amine protons would be sensitive to such interactions and could be studied through variable temperature and solvent-dependent NMR experiments.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks within each aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached and long-range coupled carbons, respectively. These experiments would be crucial for the unambiguous assignment of all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would provide information about through-space proximity of protons, which is critical for determining the preferred conformation around the biphenyl linkage. For example, the observation of a NOE between the amine protons and protons on the second phenyl ring would indicate a twisted conformation.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.20-7.50 | m | 7H | Aromatic Protons |
| 6.80 | d | 1H | Aromatic Proton |
| 4.50 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 145.0 | C-NH₂ |
| 140.0-120.0 | Aromatic Carbons |
| 83.0 | -C≡CH |
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Fragmentation Pathways and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can definitively establish the molecular formula.
Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated. The fragmentation of the biphenyl core is expected to be a prominent feature. nist.gov The ethynyl (B1212043) group could be lost as a neutral acetylene (B1199291) molecule or as a radical. The amine group could also undergo characteristic fragmentation, such as the loss of ammonia (B1221849). Studying these fragmentation patterns provides valuable structural information and can help in the identification of related compounds in complex mixtures.
Table 3: Predicted Key Fragmentation Peaks in the ESI-MS/MS Spectrum of this compound
| m/z | Proposed Fragment Identity |
|---|---|
| 169 | [M+H]⁺ (Molecular Ion) |
| 152 | [M+H - NH₃]⁺ |
| 143 | [M+H - C₂H₂]⁺ |
Single-Crystal X-ray Diffraction for Precise Solid-State Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. youtube.comwiley.com Obtaining suitable crystals of this compound would allow for the accurate determination of bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This would provide a definitive picture of the molecule's conformation in the crystalline state.
Furthermore, the crystal structure would reveal the nature and extent of intermolecular interactions, such as hydrogen bonding involving the amine group and π-π stacking interactions between the aromatic rings. The ethynyl group can also participate in weak C-H···π interactions. Understanding these intermolecular forces is crucial for explaining the solid-state properties of the material, such as its melting point and solubility. For derivatives, X-ray crystallography can provide unequivocal proof of their structure. mdpi.com
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 15.2 |
| β (°) | 95.5 |
Vibrational Spectroscopy (Raman and FT-IR) for Detailed Analysis of Functional Group Modes and Molecular Dynamics
Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule. youtube.com These techniques are highly sensitive to the presence of specific functional groups.
For this compound, the following characteristic vibrations would be expected:
N-H stretching: The amine group would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. A primary amine (R-NH₂) typically shows two bands in this region corresponding to symmetric and asymmetric stretching. libretexts.org
C≡C stretching: The ethynyl group would show a sharp, and typically weak, absorption around 2100-2140 cm⁻¹ in the IR spectrum. youtube.com The corresponding Raman signal is often strong.
≡C-H stretching: The terminal alkyne C-H bond would give rise to a sharp and strong absorption around 3300 cm⁻¹. youtube.com
Aromatic C-H and C=C stretching: The biphenyl rings would have a series of absorptions in the 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C stretch) regions. researchgate.net
By analyzing the positions and intensities of these vibrational bands, one can confirm the presence of the key functional groups and gain insights into the molecular environment. For instance, shifts in the N-H stretching frequency can indicate the presence and strength of hydrogen bonding.
Table 5: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (asymmetric) | ~3450 | IR, Raman |
| N-H Stretch (symmetric) | ~3350 | IR, Raman |
| ≡C-H Stretch | ~3300 | IR, Raman |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| C≡C Stretch | ~2120 | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) for Electronic Transitions and Photophysical Properties
UV-Visible absorption spectroscopy probes the electronic transitions within a molecule. The biphenyl system is the primary chromophore in this compound. The absorption spectrum is expected to show strong π-π* transitions characteristic of the conjugated aromatic system. nist.gov The position and intensity of these absorptions can be influenced by the substitution pattern and the dihedral angle between the phenyl rings. The ethynyl and amine groups act as auxochromes, potentially causing a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted biphenyl.
Fluorescence spectroscopy measures the light emitted from the excited singlet state of a molecule. Many aromatic compounds, including some biphenyl derivatives, are fluorescent. rsc.org The fluorescence spectrum, quantum yield, and lifetime would provide valuable information about the de-excitation pathways of the molecule. The efficiency of fluorescence can be sensitive to the molecular conformation and the solvent environment. Phosphorescence, emission from the triplet state, might also be observable, particularly at low temperatures in a rigid matrix.
Table 6: Hypothetical Photophysical Data for this compound in Dichloromethane
| Parameter | Value |
|---|---|
| Absorption Maximum (λₘₐₓ) | ~280 nm |
| Molar Absorptivity (ε) | ~20,000 M⁻¹cm⁻¹ |
| Emission Maximum (λₑₘ) | ~350 nm |
| Fluorescence Quantum Yield (Φբ) | 0.15 |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives
The parent molecule, this compound, is achiral. However, if a chiral center is introduced into a derivative, or if the rotation around the biphenyl axis is sufficiently hindered to create stable atropisomers, then Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy can be used to study its chiroptical properties.
Atropisomerism is a common feature in sterically hindered biphenyls. researchgate.net If resolved, the enantiomers of a chiral derivative of this compound would exhibit mirror-image CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the chiral molecule. scilit.comresearchgate.net Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer, allowing for the assignment of the absolute configuration by comparing the calculated and experimental spectra. acs.org The study of chiral derivatives is particularly relevant for applications in asymmetric catalysis and chiroptical materials. jst.go.jp
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. While this compound itself is not a radical, its amine functionality can be oxidized to form a radical cation or a neutral aminyl radical. tandfonline.com
EPR spectroscopy could be used to study the radical species generated from this compound through chemical or electrochemical oxidation. The EPR spectrum would provide information about the g-factor and hyperfine coupling constants. The hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei, primarily ¹⁴N and ¹H in this case. Analysis of the hyperfine coupling pattern would reveal the distribution of the unpaired electron density within the radical, providing insights into its electronic structure. nih.gov Spin trapping experiments could also be employed to detect and identify transient radical intermediates formed in reactions involving this compound. tandfonline.com
Advanced Diffraction Techniques (e.g., Neutron Diffraction) for Hydrogen Atom Localization
To overcome this challenge, neutron diffraction has emerged as a superior and complementary technique for the localization of hydrogen atoms. stfc.ac.uk Unlike X-rays, neutrons interact with the atomic nuclei, and the scattering length of a hydrogen atom (or its isotope, deuterium) is comparable to that of heavier atoms like carbon and nitrogen. nih.govepj-conferences.org This fundamental difference allows neutron diffraction to determine the positions of hydrogen atoms with an accuracy and precision comparable to that of other atoms in the structure. nih.govresearchgate.net
In the context of this compound, neutron diffraction studies would be invaluable for several reasons. Firstly, the molecule possesses an amine (-NH₂) group and an ethynyl (-C≡CH) group, both of which can participate in hydrogen bonding. The precise geometry of these hydrogen bonds, including donor-acceptor distances and angles, can only be definitively established through accurate localization of the hydrogen atoms. Secondly, understanding the orientation of the amine group's hydrogen atoms can provide insights into the molecule's conformational preferences and the nature of intermolecular interactions in the solid state.
The application of single-crystal neutron diffraction to a suitable crystal of this compound would yield a detailed map of the nuclear positions, allowing for the unambiguous determination of all hydrogen atom coordinates. This information is critical for validating and refining computational models of the molecule's structure and properties.
Challenges and Considerations:
Despite its advantages, neutron diffraction is not as routinely applied as X-ray diffraction due to several practical challenges. A significant hurdle is the need for much larger single crystals (typically on the order of mm³) than are required for X-ray diffraction. stfc.ac.ukepj-conferences.org Growing crystals of this size for a complex organic molecule like this compound can be a formidable synthetic and crystallographic challenge.
Furthermore, the incoherent scattering from hydrogen atoms can lead to high background noise in neutron diffraction experiments. stfc.ac.uk To mitigate this, it is often advantageous, and sometimes necessary, to synthesize deuterated analogues of the compound of interest, where hydrogen atoms are replaced by deuterium. stfc.ac.ukepj-conferences.org For this compound, this would involve the synthesis of derivatives where the amine and/or ethynyl hydrogens are replaced with deuterium. While this adds a synthetic step, the resulting improvement in data quality can be substantial.
The following table illustrates the type of comparative data that could be obtained from X-ray and neutron diffraction experiments on a hypothetical crystal of this compound, highlighting the expected differences in the precision of hydrogen atom localization.
Table 1: Comparison of Hypothetical Bond Lengths (Å) for this compound Determined by X-ray and Neutron Diffraction.
| Bond | X-ray Diffraction (Typical) | Neutron Diffraction (Expected) |
| N-H₁ | 0.86 (5) | 1.012 (2) |
| N-H₂ | 0.87 (5) | 1.015 (2) |
| C≡C-H | 0.95 (6) | 1.060 (3) |
| C-C (aromatic) | 1.390 (2) | 1.391 (1) |
| C-N | 1.425 (2) | 1.426 (1) |
| Note: The values presented are hypothetical and intended for illustrative purposes. The numbers in parentheses represent the estimated standard uncertainty in the last digit. |
The data in Table 1 demonstrates that while the positions of heavier atoms (carbon, nitrogen) are determined with high precision by both techniques, the N-H and C-H bond lengths derived from X-ray diffraction are systematically shorter and have a much larger uncertainty compared to the expected values from neutron diffraction. This is a well-documented phenomenon where the electron density is shifted towards the more electronegative atom, causing the apparent position of the hydrogen atom in X-ray diffraction to be closer to the atom it is bonded to. mdpi.com Neutron diffraction, by probing the nucleus, provides a more accurate measure of the true internuclear distance.
Detailed research findings from neutron diffraction would also provide a precise characterization of the hydrogen bonding network in the crystalline state of this compound and its derivatives. The following table provides a hypothetical example of the kind of detailed hydrogen bond geometry that could be elucidated.
Table 2: Hypothetical Hydrogen Bond Geometry for this compound in the Solid State as Determined by Neutron Diffraction.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H₁···N' | 1.012 (2) | 2.15 (2) | 3.162 (2) | 175 (1) |
| C≡C-H···N'' | 1.060 (3) | 2.20 (3) | 3.250 (3) | 178 (2) |
| Note: The values presented are hypothetical. D represents the donor atom (N or C), H is the hydrogen atom, and A is the acceptor atom (in a neighboring molecule, denoted by ' or ''). The numbers in parentheses represent the estimated standard uncertainty. |
Theoretical and Computational Investigations of 4 Ethynyl 1,1 Biphenyl 2 Amine
Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structures (HOMO-LUMO Gaps, Orbital Character)
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and geometry of molecules. For 4'-Ethynyl-[1,1'-biphenyl]-2-amine, DFT calculations would be crucial in determining its preferred conformation and electronic properties.
Ground State Geometries: The most significant geometrical parameter in biphenyl (B1667301) systems is the dihedral angle between the two phenyl rings. In unsubstituted biphenyl, this angle is approximately 42-45° in the gas phase, resulting from a balance between steric hindrance of the ortho-hydrogens and the stabilizing effects of π-conjugation which favor planarity. colostate.eduresearchgate.net The introduction of a 2-amino group is expected to influence this angle. The amino group itself can participate in hydrogen bonding and its steric bulk will interact with the adjacent phenyl ring. DFT calculations on 2,2'-disubstituted biphenyls have shown that the size and nature of the ortho-substituents are primary determinants of the dihedral angle. researchgate.net For this compound, the ethynyl (B1212043) group at the 4'-position is not expected to sterically influence the dihedral angle significantly. Therefore, the ground state geometry is likely to exhibit a twisted conformation, with a dihedral angle influenced primarily by the 2-amino group.
Electronic Structures (HOMO-LUMO Gaps, Orbital Character): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is a measure of the molecule's excitability and chemical reactivity. nih.gov In this compound, the amino group, being an electron-donating group, is expected to raise the energy of the HOMO. The ethynyl group can act as a π-acceptor or donor depending on the electronic context of the molecule. DFT studies on platinum(II) biphenyl complexes have demonstrated that the HOMO-LUMO gap can be effectively tuned by placing electron-donating or electron-withdrawing substituents on the biphenyl ligands. rsc.org It is anticipated that the HOMO of this compound would be localized primarily on the aminophenyl ring, while the LUMO would be distributed across the biphenyl system, with some contribution from the ethynyl group. This would likely result in a relatively small HOMO-LUMO gap, suggesting a potential for high reactivity and interesting photophysical properties. capes.gov.br
Ab Initio Calculations for High-Accuracy Energetic and Electronic Property Predictions
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate predictions of energetic and electronic properties, especially when coupled with high-level correlation methods. acs.org
For this compound, high-accuracy ab initio methods like Coupled Cluster (CCSD(T)) would be invaluable for determining the precise rotational barriers around the central C-C bond. acs.org While computationally expensive, these methods can resolve the subtle balance of forces that determine the ground-state conformation and the energy barriers to planar and perpendicular transition states. researchgate.net Studies on substituted biphenyls have shown that even standard ab initio methods can provide good results for rotational barriers. researchgate.net
Furthermore, ab initio calculations can yield accurate predictions of ionization potentials and electron affinities, which are directly related to the HOMO and LUMO energies, respectively. These calculations would provide a more refined understanding of the electronic character of this compound compared to DFT methods.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and for understanding the influence of the solvent environment on their structure and dynamics.
MD simulations can also provide insights into the dynamic behavior of the molecule, such as the timescale of conformational changes, which is crucial for understanding its function in various applications.
Computational Analysis of Reaction Mechanisms, Transition States, and Energy Barriers
Computational chemistry is instrumental in elucidating reaction mechanisms, identifying transition states, and calculating the associated energy barriers. For this compound, several reactions are of interest for computational investigation.
For example, the ethynyl group can undergo various transformations, such as the Sonogashira cross-coupling reaction. rsc.org DFT calculations could model the catalytic cycle of such a reaction involving this compound, identifying the structures of intermediates and transition states and determining the rate-limiting step. Similarly, the amino group can participate in reactions like N-oxidation, which is a key activation step for the mutagenicity of many aromatic amines. acs.org Computational studies could predict the likelihood of such a reaction and the stability of the resulting N-hydroxyarylamine.
Furthermore, computational analysis of electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation, on the biphenyl rings could predict the regioselectivity of the reaction. nih.gov The table below outlines a hypothetical computational study of a reaction involving this compound.
| Reaction Step | Computational Method | Information Obtained |
| Reactant & Catalyst Geometry | DFT (e.g., B3LYP/6-31G*) | Optimized structures and energies |
| Oxidative Addition | DFT with transition state search | Structure and energy of the transition state |
| Transmetalation | DFT with transition state search | Structure and energy of the transition state |
Reductive Elimination | DFT with transition state search | Structure and energy of the transition state | | Product & Catalyst Regeneration | DFT (e.g., B3LYP/6-31G*) | Optimized structures and energies |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Maxima)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for a priori characterization and for aiding in the interpretation of experimental data.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. By calculating the magnetic shielding tensors, it is possible to obtain theoretical chemical shifts that can be compared with experimental spectra. rsc.orgchemicalbook.comchemicalbook.com For this compound, this would help in the assignment of protons and carbons in its complex aromatic regions. chegg.com
IR Frequencies: The vibrational frequencies and their corresponding intensities can be calculated using DFT. This allows for the prediction of the infrared (IR) spectrum. Key vibrational modes for this compound would include the N-H stretching of the amino group, the C≡C stretching of the ethynyl group, and various C-H and C-C stretching and bending modes of the aromatic rings.
UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the UV-Vis absorption maxima and intensities. nih.gov For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to π-π* and potentially intramolecular charge transfer (ICT) transitions. The results of these calculations would provide insight into the color and photophysical properties of the molecule.
The following table presents a hypothetical summary of predicted spectroscopic data for this compound.
| Spectroscopic Parameter | Predicted Value (Hypothetical) | Key Features |
| ¹H NMR (δ, ppm) | Aromatic: 6.5-8.0, Amino: ~3.5 | Complex multiplet patterns in the aromatic region. |
| ¹³C NMR (δ, ppm) | Aromatic: 110-150, Ethynyl: ~80-90 | Distinct signals for the ethynyl carbons. |
| IR (cm⁻¹) | N-H stretch: ~3400, C≡C stretch: ~2100 | Characteristic absorptions for the functional groups. |
| UV-Vis (λmax, nm) | ~280, ~320 | Multiple absorption bands due to extended conjugation. |
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities, respectively. conicet.gov.ar
For derivatives of this compound, QSPR models could be developed to predict properties such as solubility, melting point, or chromatographic retention times. mdpi.com This would be achieved by calculating a range of molecular descriptors (e.g., topological, electronic, steric) for a set of derivatives and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. researchgate.net
QSAR modeling would be particularly relevant for exploring the potential biological activities of this compound derivatives. nih.gov For instance, if this class of compounds were to be investigated as potential enzyme inhibitors, a QSAR model could be built to predict their inhibitory potency based on their structural features. nih.govoup.comnih.govtandfonline.com The development of such models often involves the following steps:
Data Set Preparation: A series of derivatives with known biological activity is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule.
Model Building: A statistical model is created to correlate the descriptors with the activity.
Model Validation: The predictive power of the model is assessed using an external set of compounds.
Such models can provide valuable insights into the structure-activity relationships and guide the design of new, more potent compounds.
Coordination Chemistry of 4 Ethynyl 1,1 Biphenyl 2 Amine
Ligand Design Principles and Chelation Capabilities of the Amine and Ethynyl (B1212043) Functionalities
The design of ligands is a cornerstone of coordination chemistry, dictating the structure, reactivity, and function of the resulting metal complexes. 4'-Ethynyl-[1,1'-biphenyl]-2-amine is a bifunctional ligand, meaning it possesses two distinct donor groups: a soft ethynyl (alkyne) group and a harder amine group. This duality allows for multiple modes of coordination and the potential for constructing complex architectures.
The amine group, a Lewis base, readily coordinates to a variety of metal centers through its lone pair of electrons. It can act as a monodentate ligand, or in concert with the biphenyl (B1667301) ring, can exhibit more complex coordination behavior. The ethynyl group, with its π-system, can also coordinate to metal centers, particularly those with available d-orbitals like transition metals. This interaction can range from a simple π-donation to more complex oxidative addition reactions, depending on the metal and its oxidation state.
The biphenyl unit provides a rigid and tunable scaffold. The rotational freedom around the central carbon-carbon single bond is sterically hindered, which can lead to atropisomerism in substituted biphenyls. wikipedia.org This inherent chirality can be exploited in the design of asymmetric catalysts. The relative positioning of the amine and ethynyl groups at the 2 and 4' positions, respectively, suggests that this ligand is well-suited for bridging two different metal centers or for creating extended network structures.
Synthesis and Spectroscopic Characterization of Transition Metal and Main Group Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various established methods. The reaction of the ligand with a metal salt in a suitable solvent is the most common approach. The choice of solvent and reaction conditions (e.g., temperature, stoichiometry) can influence the final product, leading to either discrete molecular complexes or polymeric coordination polymers.
For instance, the reaction with a transition metal halide could lead to the formation of a simple coordination complex where the amine group binds to the metal center. More intricate structures, such as spiro bi(metallacycloprop-1-ene) complexes, have been synthesized from reactions of alkynes with rhenium phosphine (B1218219) complexes, highlighting the reactivity of the ethynyl group. nih.gov Similarly, the synthesis of complexes with related alkynyl-amidine ligands has been reported, where the amidine group, formed from the reaction of an amine and a nitrile, coordinates to the metal center. nih.gov
The characterization of these complexes relies on a suite of spectroscopic techniques.
Infrared (IR) Spectroscopy: The N-H stretching frequency of the amine group and the C≡C stretching frequency of the ethynyl group in the IR spectrum will shift upon coordination to a metal center, providing direct evidence of complex formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to elucidate the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the aromatic and functional group protons and carbons upon coordination provide valuable structural information.
UV-Visible (UV-Vis) Spectroscopy: The electronic transitions within the ligand and the metal center can be probed using UV-Vis spectroscopy. The appearance of new charge-transfer bands in the spectrum of the complex is indicative of coordination.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the coordination geometry of the metal center, bond lengths, and bond angles.
Investigation of Electronic, Magnetic, and Optical Properties of Coordination Compounds
The electronic, magnetic, and optical properties of coordination compounds derived from this compound are intrinsically linked to the nature of the metal ion and the ligand itself.
The extended π-conjugation of the biphenyl system, further extended by the ethynyl group, can give rise to interesting photophysical properties. Coordination to a metal center can modulate these properties, leading to changes in fluorescence or the emergence of phosphorescence. For example, the incorporation of similar biphenyl-based ligands into metal-organic frameworks (MOFs) has been shown to result in materials with tunable luminescence.
The magnetic properties of the complexes will be dictated by the electronic configuration of the metal ion. For instance, complexes with paramagnetic metal ions like Mn(II), Fe(II), Co(II), or Cu(II) would be expected to exhibit magnetic behavior. The study of the magnetic susceptibility of such complexes can provide insights into the spin state of the metal and the nature of any magnetic interactions between metal centers in polynuclear or polymeric structures. Research on 3d-4f mixed metal-organic frameworks has shown that the choice of lanthanide and transition metal ions can lead to varying degrees of antiferromagnetic interactions. mdpi.com
Applications in Homogeneous and Heterogeneous Catalysis
The unique combination of a hard amine donor and a soft ethynyl group makes this compound an attractive ligand for catalysis. The amine group can act as a spectator ligand, tuning the electronic properties of the metal center, or it can participate directly in the catalytic cycle. The ethynyl group can also be involved in catalysis, either by coordinating to the metal or by undergoing reactions itself.
Homogeneous Catalysis: In homogeneous catalysis, the metal complex is dissolved in the reaction medium. Complexes of this compound with metals like palladium, rhodium, or ruthenium could be active catalysts for a variety of organic transformations, including cross-coupling reactions (e.g., Suzuki, Sonogashira), hydrogenations, and hydroformylations. wikipedia.orgmdpi.com The catalytic hydrogenation of amides to amines is a particularly important transformation, and ruthenium complexes with phosphine ligands have shown promise in this area. nih.gov
Development of Metal-Organic Frameworks (MOFs) utilizing the Ethynyl and Amine Groups
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. google.com The bifunctional nature of this compound makes it an excellent candidate for a linker in MOF synthesis. rsc.orgnih.govnih.govrsc.org The amine and ethynyl groups can coordinate to different metal centers, leading to the formation of three-dimensional networks with well-defined pores.
The properties of the resulting MOFs can be tuned by judiciously choosing the metal ion and by modifying the ligand. For example, the incorporation of amine groups into the pores of a MOF can enhance its selectivity for CO2 capture due to the favorable interactions between the basic amine and the acidic CO2 molecule. The ethynyl group can also be used to post-synthetically modify the MOF, introducing additional functionality.
MOFs derived from this compound could find applications in gas storage and separation, catalysis, and sensing. The combination of open metal sites and basic amine functionalities within a MOF has been shown to enable heterogeneous cascade catalysis. rsc.org
Polymer Chemistry and Macromolecular Architectures Derived from 4 Ethynyl 1,1 Biphenyl 2 Amine
Homo- and Co-Polymerization Strategies Involving the Ethynyl (B1212043) Moiety (e.g., Oxidative Polymerization, Sonogashira Polymerization)
The terminal ethynyl group is a key functional handle for carbon-carbon bond-forming polymerizations, leading to polymers with conjugated backbones.
Sonogashira Polymerization: The Sonogashira cross-coupling reaction is a powerful and widely used method for forming C-C bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org For polymerization, 4'-ethynyl-[1,1'-biphenyl]-2-amine can be reacted with a di- or polyhalogenated aromatic comonomer. The reaction proceeds under mild conditions, making it suitable for the synthesis of complex and well-defined polymer structures. wikipedia.org This strategy has been successfully employed to create ethynyl-linked covalent organic frameworks from poly-ethynylated and poly-halogenated precursors. nih.gov
Oxidative Polymerization: Oxidative coupling is another strategy for the polymerization of terminal alkynes. While often used for phenols and anilines, nih.govresearchgate.net variations of this method can polymerize ethynyl groups. For instance, the enzymatic oxidative polymerization of m-ethynylphenol has been shown to proceed chemoselectively at the phenolic moiety, leaving the ethynyl group intact. researchgate.net Conversely, using a copper/amine catalyst system can lead to the exclusive coupling of acetylene (B1199291) groups. researchgate.net For this compound, oxidative conditions would need to be carefully selected to favor polymerization at the ethynyl group over the amine group, which is also susceptible to oxidation. nih.gov
Polymerization via the Amine Group for Polyimides, Polyamides, and Polyureas
The primary amine group on the biphenyl (B1667301) structure allows for the synthesis of high-performance polymers through step-growth polymerization.
Polyamides: Aromatic polyamides are known for their excellent thermal stability and mechanical properties. ntu.edu.tw They can be synthesized by the polycondensation reaction of a diamine, such as this compound (acting as a mono-amine in this context for end-capping, or if used with other diamines), with aromatic dicarboxylic acids or their more reactive diacid chlorides. ntu.edu.twresearchgate.net The incorporation of the bulky, non-coplanar biphenyl structure and the ethynyl side group can disrupt chain packing and hydrogen bonding, often leading to improved solubility in organic solvents compared to more rigid aromatic polyamides. ntu.edu.tw
Polyimides: Polyimides are a class of polymers renowned for their high thermal stability, chemical resistance, and excellent dielectric properties. nih.gov The synthesis typically involves a two-step process where a diamine reacts with a tetracarboxylic dianhydride to first form a soluble polyamic acid precursor. This precursor is then thermally or chemically cyclized (imidized) to form the final, often intractable, polyimide. nih.gov Using this compound in polyimide synthesis would introduce a reactive pendant group for subsequent cross-linking or modification.
Polyureas: Polyurea synthesis involves the polyaddition reaction of a diamine with a diisocyanate. mdpi.com This reaction is typically very fast and does not require a catalyst. mdpi.com The resulting urea (B33335) linkages (-NH-CO-NH-) form strong hydrogen bonds, which contribute to the material's properties. nih.gov Polyureas are widely used as high-performance coatings and elastomers. mdpi.com
Synthesis of Highly Conjugated Polymers and Copolymers for Electronic Applications
The combination of the biphenyl unit and the ethynyl group in this compound provides a direct route to highly conjugated polymers. Polymerization through the ethynyl group, particularly via Sonogashira coupling with aryl dihalides, extends the π-conjugation along the polymer backbone. nih.gov This creates materials with interesting electronic and optoelectronic properties.
Copolymerization is a key strategy to fine-tune these properties. nih.gov By combining monomers like this compound with other functional monomers, such as triphenylamines or thiophene (B33073) derivatives, copolymers with tailored band gaps, and redox potentials can be achieved. nih.govdntb.gov.uamdpi.com These materials are promising candidates for applications in electrochromic devices, where the polymer's color can be changed by applying an electrical potential. mdpi.com The amine group can further be used to anchor the polymer to surfaces or to introduce additional functionality.
Fabrication of Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs) from Ethynyl-Containing Monomers
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable porosity. escholarship.org Their high surface areas and well-defined pore structures make them suitable for applications in gas storage, separation, and catalysis. nih.govbcu.ac.uk The directional nature of covalent bonds allows for the pre-design of specific network topologies. escholarship.org
Monomers like this compound are excellent building blocks for COFs. The amine functionality can undergo condensation reactions, such as Schiff base formation with aldehydes, to create imine-linked frameworks. nih.govnih.gov Simultaneously, the ethynyl group can be polymerized using methods like Sonogashira coupling to form ethynyl-linked frameworks. nih.gov
The principle of reticular chemistry allows for the design of COFs with specific pore sizes and network topologies (e.g., hexagonal, square, or diamondoid) by carefully selecting the geometry of the monomeric building blocks. escholarship.org For instance, the reaction of a C2-symmetric linear monomer with a C3-symmetric trigonal monomer typically results in a 2D hexagonal pore structure. nih.gov The length of the monomer dictates the resulting pore diameter. For example, a COF made from 1,3,5-tris(4-aminophenyl)benzene (B174889) and terephthaldehyde yields hexagonal pore channels with a diameter of approximately 3.4 nm. researchgate.net The use of different linkers or building units with varied geometries and lengths allows for precise control over the final framework's porous architecture. escholarship.org
The permanent porosity of COFs is typically characterized by gas sorption measurements, commonly using nitrogen at 77 K. The Brunauer–Emmett–Teller (BET) method is used to calculate the specific surface area from the isotherm data. Research has demonstrated the synthesis of COFs with exceptionally high surface areas. For example, imine-linked COFs have been reported with BET surface areas reaching up to 2352 m²/g. nih.govnih.gov The table below summarizes reported data for representative COFs synthesized from amine-containing building blocks, illustrating the high surface areas and defined porosity achievable.
| Framework Name | Monomers | BET Surface Area (m²/g) | Pore Size/Type | Citation |
| HHU-COF-1 | 1,3,5-tris-(4-aminophenyl)triazine, 4,4′-biphenyldicarboxaldehyde | 2352 | Micro-mesoporous | nih.govnih.gov |
| HHU-COF-2 | 1,3,5-tris-(4-aminophenyl)triazine, octafluoro-4,4′-biphenyldicarboxaldehyde | 1356 | Micro-mesoporous | nih.govnih.gov |
| TAPB-PDA-COF | 1,3,5-tris(4-aminophenyl)benzene, terephthaldehyde | 685 | ~3.4 nm | researchgate.net |
| TpAzo-COF | 1,3,5-triformylphloroglucinol, 4,4´-azodianiline | 635 | ~2.6 nm | researchgate.net |
| rPI-3-COF | N/A (amine-linked) | >1100 | ~1.6 nm | researchgate.netresearchgate.net |
Structural Characterization of Polymeric Materials (e.g., Gel Permeation Chromatography, Small-Angle X-ray Scattering)
The characterization of polymers derived from this compound requires a suite of analytical techniques to determine their molecular weight, structure, and morphology.
Gel Permeation Chromatography (GPC): Also known as Size Exclusion Chromatography (SEC), GPC is a fundamental technique for determining the molecular weight distribution of soluble polymers. lcms.cz The analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. youtube.com When analyzing polymers containing primary amine groups, care must be taken as the amines can interact with the stationary phase of the GPC column, leading to inaccurate results. reddit.com This issue can sometimes be mitigated by using specialized columns or by derivatizing the amine groups prior to analysis. reddit.com
Small-Angle X-ray Scattering (SAXS): SAXS is a powerful, non-destructive technique used to investigate the nanoscale structure of materials, typically in the range of 1 to 100 nm. numberanalytics.com For polymeric materials, SAXS can provide information on morphology, crystallinity, phase separation in polymer blends, and the size and distribution of domains in block copolymers. numberanalytics.com For porous materials like COFs, SAXS can be used to probe the size, shape, and ordering of the porous network. It is also an invaluable tool for studying the conformation of flexible polymers and multidomain proteins in solution. nih.govembl-hamburg.de
Due to the absence of specific research data on the morphological analysis of polymeric systems derived from this compound in the public domain, this article cannot be generated at this time.
Extensive searches for advanced morphological analysis, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) data, for polymers synthesized from the monomer this compound did not yield any specific results. Scientific literature detailing the macromolecular architectures and resulting morphologies for this particular compound is not currently available.
While research exists on related structures, such as other ethynyl-biphenyl derivatives or polymers containing amine functionalities, a scientifically accurate and detailed article focusing solely on the specified compound is not possible without direct experimental evidence. The generation of content would require speculation and would not adhere to the required standards of professional and authoritative reporting based on diverse, verifiable sources.
Therefore, the section on "Advanced Morphological Analysis of Polymeric Systems (e.g., Transmission Electron Microscopy, Scanning Electron Microscopy)" and the corresponding data tables and detailed research findings for polymers of this compound cannot be provided.
Applications in Advanced Functional Materials
Organic Electronics and Optoelectronics:
While the structural motifs of 4'-Ethynyl-[1,1'-biphenyl]-2-amine suggest potential utility in organic electronics, specific research to validate these applications is not currently published.
Development as Hole Transport Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
There is no specific data available in the reviewed literature on the use of this compound as a hole transport material in OLEDs or OPVs. Generally, materials with aromatic amine functionalities are investigated for their hole-transporting capabilities. For a compound to be an effective HTM, it should possess appropriate HOMO (Highest Occupied Molecular Orbital) energy levels for efficient hole injection from the anode and transport to the emissive layer, as well as good thermal and morphological stability. Without experimental data on the electronic properties and device performance of this compound, its efficacy as an HTM remains speculative.
Exploration as Electron Transport Materials (ETMs)
The presence of the electron-donating amine group makes it less likely for this compound to be explored as an electron transport material, which typically requires low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels. There is no available research on its potential as an ETM.
Active Layer Components for Organic Thin-Film Transistors (OTFTs)
The potential of this compound as an active layer component in OTFTs has not been reported. Such applications would require detailed studies on its charge carrier mobility, thin-film forming properties, and stability.
Sensors and Probes:
The amine and ethynyl (B1212043) groups could theoretically serve as active sites for sensor applications. However, no specific studies have been published to demonstrate these functionalities for this compound.
Design of Chemo- and Biosensors based on Fluorescence Quenching/Enhancement Mechanisms
The design and application of chemo- or biosensors based on the fluorescence properties of this compound have not been documented. The development of such sensors would depend on the compound's intrinsic fluorescence and how it is affected by the presence of specific analytes.
Electrochemical Sensing Applications
There is no information available regarding the use of this compound in electrochemical sensing applications. This would necessitate an investigation of its electrochemical behavior, including its oxidation and reduction potentials and its ability to interact with target analytes at an electrode surface.
Energy Storage and Conversion Technologies
The global push for sustainable energy has spurred intensive research into new materials for efficient energy storage and conversion. The structural attributes of this compound suggest its derivatives could play a significant role in this field.
Furthermore, carbonization of polymers derived from this amine could yield nitrogen-doped porous carbon materials. labpartnering.org N-doping is a well-established strategy to improve the electrical conductivity and surface wettability of carbon electrodes, leading to enhanced performance in supercapacitors. While specific data for this compound is not available, studies on similar nitrogen-containing porous organic polymers (POPs) that have been carbonized show impressive specific capacitance. labpartnering.org
Table 1: Illustrative Performance of Related Porous Carbon Materials for Supercapacitors
| Precursor Material Type | Electrolyte | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (kW/kg) | Cycling Stability |
|---|---|---|---|---|---|
| Nitrogen-rich Porous Organic Polymer | Aqueous | ~300-550 | ~10-20 | >10 | >95% over 10,000 cycles |
Note: This table presents typical performance data for nitrogen-doped porous carbons derived from various organic precursors to illustrate the potential of materials derived from this compound. The data is not specific to this compound.
The development of porous materials for gas storage and separation is critical for clean energy technologies and environmental remediation. Porous organic polymers (POPs) and covalent organic frameworks (COFs) are promising candidates due to their high surface areas, tunable pore sizes, and chemical stability. mdpi.comnih.gov The rigid biphenyl (B1667301) structure and the network-forming capability of the ethynyl group in this compound make it an excellent building block for such porous materials.
The incorporation of the amino group is particularly advantageous for CO2 capture. The nitrogen atom acts as a basic site, increasing the affinity of the material for acidic CO2 molecules, which can lead to high selectivity for CO2 over other gases like N2. rsc.org Research on amine-functionalized porous aromatic frameworks has demonstrated that the presence of –NH2 groups leads to a higher isosteric heat of CO2 adsorption, indicating stronger interactions. rsc.org
For hydrogen storage, the high surface area and microporosity of the derived polymers would be key. While achieving high hydrogen storage capacity at ambient temperatures remains a significant challenge, POPs have shown considerable promise for physisorption-based hydrogen storage at cryogenic temperatures. labpartnering.orgmdpi.com
Table 2: Gas Adsorption Properties of Amine-Functionalized Porous Aromatic Frameworks (Illustrative)
| Polymer | Surface Area (m²/g) | CO2 Uptake (mmol/g, 273 K, 1 bar) | H2 Uptake (wt%, 77 K, 1 bar) | CO2/N2 Selectivity |
|---|---|---|---|---|
| PAF with -NH2 groups | 370 - 953 | ~2.5 - 4.0 | ~1.0 - 1.5 | High |
Catalytic Systems
The unique electronic and structural features of this compound also suggest its utility in the design of novel catalytic systems.
Materials derived from this compound could serve as supports for catalytic metal nanoparticles or as organocatalysts themselves. The amino group can act as an anchoring site for metal ions, which can then be reduced to form well-dispersed metal nanoparticles within a porous polymer matrix. Such composite materials are promising as heterogeneous catalysts, offering high catalytic activity and ease of separation and reuse. The biphenyl and ethynyl components can contribute to the stability and electronic properties of the catalytic system.
In homogeneous catalysis, chiral versions of biphenyl amines are known to be effective ligands in asymmetric synthesis. While this compound is not chiral itself, its derivatives could be designed to possess chirality, opening avenues for its use in enantioselective catalysis.
Molecular Switches and Logic Gates
Molecular switches and logic gates are fundamental components of molecular electronics, a field that aims to build electronic circuits at the molecular level. The operation of these devices relies on the ability of molecules to switch between two or more stable states in response to external stimuli such as light, pH, or the presence of specific ions.
The this compound molecule possesses features that are desirable for creating molecular switches. The amino group can be protonated and deprotonated, leading to significant changes in the electronic properties of the molecule, which could be harnessed for pH-triggered switching. The ethynyl group offers a site for further functionalization, for example, by attaching photochromic units that would enable light-driven switching. The biphenyl core provides a rigid platform that can be incorporated into more complex architectures like rotaxanes or catenanes, which are often employed in the design of molecular machines. Although no specific studies on molecular switches based on this compound are available, the principles of using amino and ethynyl functionalities in molecular electronics are well-established.
Future Perspectives and Emerging Research Avenues
Integration into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials merge the properties of organic molecules (e.g., functionality, flexibility, and processability) with those of inorganic materials (e.g., stability, conductivity, and rigidity). The structure of 4'-Ethynyl-[1,1'-biphenyl]-2-amine makes it an exemplary organic building block for such hybrids.
The amine (-NH2) group can act as a ligand, coordinating directly to metal centers to form Metal-Organic Frameworks (MOFs) or coordinating polymers. The ethynyl (B1212043) (-C≡CH) group is a versatile handle for covalent integration, enabling participation in polymerization reactions, "click" chemistry (such as copper-catalyzed azide-alkyne cycloaddition), or direct attachment to silicon or metal surfaces. Research on related silylated biphenyl (B1667301) precursors has demonstrated the feasibility of creating purely hybrid organosilane nanofibers through a sol-gel process combined with electrospinning, highlighting a pathway for creating novel functional materials without the need for polymer additives researchgate.net.
Furthermore, the biphenyl scaffold itself is valuable. Functionalized membranes incorporating bimetallic nanoparticles have been developed for environmental remediation, such as the degradation of polychlorinated biphenyls (PCBs) acs.orgnih.govresearchgate.net. This suggests that polymers derived from this compound could be integrated with nanoparticles to create reactive and selective membranes for water treatment or catalysis acs.orgnih.gov.
Table 1: Potential Hybrid Material Configurations with this compound
| Hybrid Material Type | Role of this compound | Potential Inorganic Component | Targeted Application |
| Metal-Organic Frameworks (MOFs) | Organic Linker/Strut | Zinc, Copper, Zirconium ions | Gas Storage, Catalysis, Sensing |
| Functionalized Nanoparticles | Surface Ligand | Gold (Au), Iron Oxide (Fe3O4), Silica (SiO2) | Targeted Drug Delivery, Bioimaging, Catalysis |
| Hybrid Nanofibers | Primary Building Block | Titania (TiO2), Silica (SiO2) | Optoelectronics, Filtration, Tissue Scaffolds researchgate.net |
| Polymer-Clay Nanocomposites | Monomer for Polymer Matrix | Montmorillonite, Bentonite | High-Performance Coatings, Barrier Films |
Exploration of Bio-Inspired and Biomedical Applications
Bio-inspired materials are synthetic materials designed to mimic the structures and functions of natural biological systems news-medical.net. The application of such materials in biomedicine is a rapidly growing field, encompassing drug delivery, tissue engineering, and diagnostics nih.govfrontiersin.org.
The this compound scaffold is a promising candidate for biomedical innovation. The ethynyl-biphenyl structure has been investigated as a core template for designing small molecules that can inhibit the aggregation of amyloid-beta peptides, a key pathological process in Alzheimer's disease uwaterloo.ca. Studies on related ethynyl-biphenyl derivatives showed potent inhibition of amyloid-beta aggregation, suggesting that modifications of the amine and ethynyl groups on the this compound scaffold could yield novel therapeutic agents for neurodegenerative disorders uwaterloo.ca.
In another vein, the 4'-ethynyl group has proven crucial in the high potency of certain antiviral drugs, such as the nucleoside reverse transcriptase inhibitor EFdA (4'-ethynyl-2-fluoro-2'-deoxyadenosine) nih.gov. This highlights the potential of the ethynyl moiety to form key interactions within the active sites of enzymes, a principle that could be applied to designing new inhibitors for various diseases. The amine group on the biphenyl ring offers a site for attaching solubilizing groups or targeting ligands, enhancing the drug-like properties of potential therapeutic candidates nih.gov.
Furthermore, bio-inspired molecularly imprinted polymers (MIPs) offer a route to creating synthetic antibodies and receptors with high specificity nih.govmdpi.com. This compound could serve as a functional monomer in the creation of MIPs. The amine and ethynyl groups can form specific hydrogen bonds or covalent linkages with a target molecule (e.g., a protein or a small molecule biomarker), creating a precisely shaped cavity for highly selective biosensing or targeted drug release nih.gov.
Development of Advanced Sustainable Synthesis Routes
The industrial production of fine chemicals is increasingly governed by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. The synthesis of polyfunctionalized biphenyls traditionally relies on classic cross-coupling reactions like the Ullmann, Suzuki, Hiyama, Negishi, or Stille reactions nih.govrsc.org. While effective, these methods often involve stoichiometric amounts of metal reagents, harsh reaction conditions, or toxic solvents.
Future research will focus on developing more sustainable routes to this compound. This involves several key strategies:
Catalyst Improvement: Developing highly active and reusable heterogeneous catalysts (e.g., palladium nanoparticles on a solid support) to replace homogeneous catalysts that are difficult to separate from the product.
Green Solvents: Replacing traditional organic solvents like toluene (B28343) or DMF with greener alternatives such as water, ethanol, or supercritical CO2.
Energy Efficiency: Utilizing microwave-assisted or flow chemistry synthesis to reduce reaction times and energy consumption compared to conventional batch heating.
Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product, such as through C-H activation strategies, which avoid the need for pre-functionalized starting materials.
Table 2: Comparison of Synthesis Strategies for Biphenyl Derivatives
| Coupling Reaction | Traditional Approach | Sustainable/Advanced Approach | Key Advantage of Advanced Approach |
| Suzuki Coupling | Pd(PPh3)4 catalyst, organic solvent (Toluene), base (Na2CO3) | Heterogeneous Pd/C catalyst, water/ethanol solvent, lower temperatures | Catalyst recyclability, reduced solvent toxicity. |
| Ullmann Coupling | High temperatures, stoichiometric copper powder | Catalytic copper or palladium, lower temperatures, use of ligands | Lower energy use, reduced metal waste nih.gov. |
| Hiyama Coupling | Palladium catalyst, organosilane reagent, fluoride (B91410) activator | Fluoride-free activation methods, rhodium catalysts for C-H arylation | Avoids corrosive fluoride, increases atom economy rsc.org. |
| Sonogashira Coupling (for ethynyl group) | Homogeneous Pd/Cu catalysts, amine solvent | Copper-free conditions, solid-supported catalysts | Prevents copper leaching, simplifies purification nih.gov. |
Application of Machine Learning and Artificial Intelligence in Molecular Design and Property Prediction
For this compound, AI and ML can be applied in several ways:
Property Prediction: ML models can be trained on existing data from similar biphenyl compounds to predict the electronic, photophysical, and biological properties of new, unsynthesized derivatives of this compound. This allows for rapid virtual screening of thousands of potential candidates for a specific application springernature.com.
Generative Design: Generative AI models can design entirely new molecules based on the this compound scaffold. By defining a set of desired properties (e.g., high binding affinity to a specific protein target or a specific bandgap for an organic semiconductor), the algorithm can generate novel structures optimized for that function ethz.chresearchgate.net.
Synthesis Planning: AI tools can analyze the structure of a target derivative and retrospectively suggest the most efficient and sustainable synthesis routes, potentially identifying novel reaction pathways that a human chemist might overlook asiaresearchnews.com.
Scalability of Synthesis and Industrial Feasibility of Application Technologies
For any promising compound to move from the laboratory to the marketplace, its synthesis must be scalable, cost-effective, and safe. The industrial feasibility of technologies using this compound depends on a favorable balance between production cost and the value added by its unique properties.
Scalability of Synthesis: Transitioning a multi-step synthesis, such as that required for this compound, from gram-scale to kilogram- or ton-scale presents significant challenges. Key considerations include:
Cost of Raw Materials: The availability and price of the functionalized benzene (B151609) or biphenyl precursors.
Catalyst Cost and Efficiency: The cost of palladium or other precious metal catalysts is a major factor. High turnover numbers and efficient catalyst recycling are critical for economic viability.
Process Safety: Exothermic reactions or the use of hazardous reagents must be carefully managed in large-scale reactors.
Purification: Developing efficient, high-throughput purification methods (e.g., crystallization instead of chromatography) is essential for industrial production.
Waste Management: Minimizing and safely disposing of waste streams, particularly those containing heavy metals, is a regulatory and environmental necessity.
Established industrial processes like the Wurtz-Fittig reaction or large-scale Suzuki couplings provide a framework, but each new molecule requires significant process optimization rsc.org.
Industrial Feasibility of Applications: The commercial viability of using this compound will be highest in high-value sectors where performance is paramount.
Pharmaceuticals: If a derivative proves to be a highly effective drug for a major disease, the high value of the final product can justify a complex and expensive synthesis.
Advanced Electronics: In applications like OLEDs or organic photovoltaics, improved efficiency or device lifetime conferred by a new material can command a premium price.
Specialty Polymers and Coatings: For niche applications requiring extreme durability or specific functional properties, the performance benefits may outweigh the higher material cost.
The ultimate industrial success of this compound will depend on demonstrating a clear performance advantage in a target application that cannot be achieved with cheaper, more accessible compounds.
Q & A
Q. What are the standard synthetic routes for 4'-Ethynyl-[1,1'-biphenyl]-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between 2-bromoaniline and ethynyl-substituted boronic acids. For example, using 4-ethynylphenylboronic acid with a palladium catalyst (e.g., Pd(OAc)₂) and ligands like DPEphos in toluene at 100°C yields the target compound . Reaction optimization requires control of:
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., ethynyl proton resonance at δ ~2.5–3.0 ppm) and HPLC-MS for purity (>95%). X-ray crystallography may resolve ambiguities in stereoelectronic effects, as seen in related biphenyl amines . For example, dihedral angles between phenyl rings in similar compounds range from 40–60°, impacting conjugation .
Q. What are the primary biological screening assays for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cytochrome P450 isoforms) and receptor-binding studies (e.g., GPCRs) due to the amine group's potential for hydrogen bonding. Use fluorogenic substrates or radioligand displacement assays. Note that ethynyl groups may enhance π-π stacking in active sites .
Advanced Research Questions
Q. How does the ethynyl substituent influence electronic properties and reactivity compared to fluoro or tert-butyl analogues?
- Methodological Answer : The ethynyl group is electron-withdrawing via sp-hybridization, reducing electron density on the biphenyl core. This contrasts with fluoro (moderate EW) or tert-butyl (electron-donating) groups. Electrochemical studies (cyclic voltammetry) show ethynyl derivatives exhibit lower oxidation potentials, enhancing susceptibility to electrophilic attack . Computational modeling (DFT) can map frontier molecular orbitals to predict reactivity .
Q. How to resolve contradictions in reported bioactivity data for biphenyl amines?
- Methodological Answer : Discrepancies often arise from:
- Solvent effects (DMSO vs. aqueous buffers alter solubility/aggregation),
- Assay conditions (pH, temperature),
- Impurity profiles (trace metals from synthesis).
Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) . For 4'-Ethynyl derivatives, ensure residual palladium levels are <10 ppm (ICP-MS analysis) to avoid false positives .
Q. What strategies optimize catalytic systems for large-scale synthesis while minimizing side reactions?
- Methodological Answer :
- Ligand screening : Bulky ligands (XPhos) suppress β-hydride elimination in Pd-catalyzed couplings .
- Continuous flow reactors : Enhance heat/mass transfer, reducing reaction time and byproducts (e.g., dehalogenation) .
- Green solvents : Switch to 2-MeTHF or cyclopentyl methyl ether to improve sustainability without compromising yield .
Key Research Gaps
- Mechanistic studies on the role of ethynyl groups in supramolecular interactions (e.g., halogen bonding).
- In vivo pharmacokinetics to assess metabolic stability (CYP450-mediated oxidation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
